2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .
Scientific Research Applications
Neuroprotection in Neurodegenerative Diseases
Specific Scientific Field
Neuropharmacology and Neurology
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
derivatives have neuroprotective properties. Researchers investigate their potential for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Experimental Procedures
Results
References:
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937
- Pharmaceuticals . (2021). 2-(Piperidin-4-yl)acetamides as Potential Soluble Epoxide Hydrolase Inhibitors
- Synthesis and Spectral Identification of Three Schiff Bases with a 2 … (2020)
- Piperidine nucleus in the field of drug discovery . (2021)
Read the full article Link to article Link to article Link to article
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The future directions in this field may include the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZUTBWXLFVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342596 |
Source
|
Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
200413-62-3 |
Source
|
Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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